![molecular formula C4H5NS B1219208 Isothiocyanatocyclopropane CAS No. 56601-42-4](/img/structure/B1219208.png)
Isothiocyanatocyclopropane
Overview
Description
Synthesis Analysis
Isothiocyanatocyclopropane can be synthesized through Lewis acid-mediated (3 + 2) cycloadditions of donor-acceptor cyclopropanes with heterocumulenes, including isothiocyanates. This method showcases a broad substrate scope, high yields, and well-defined chemoselectivity, emphasizing the role of Lewis acid in determining the stereochemical outcomes and elucidating the reaction mechanism (Goldberg et al., 2012). Additionally, the intramolecular cyclization of cyclic β-keto radicals generated from cyclopropanols using manganese(III) tris(pyridine-2-carboxylate) has been applied for the stereoselective total synthesis of isothiocyanato sesquiterpenes, showcasing another synthetic avenue (Iwasawa et al., 1999).
Molecular Structure Analysis
This compound's structure has been elucidated through various spectroscopic methods and, in some cases, crystallography. The molecular structure of related compounds, such as 1-Isothiocyanatosilatrane, has been characterized by X-ray crystal structure determination, revealing detailed insights into the coordination at the silicon atom and the structural implications of the exocyclic NCS group (Singh et al., 2012).
Chemical Reactions and Properties
Reactions involving this compound and its derivatives are diverse, including [3 + 2]-annulations with isothiocyanates, leading to densely substituted 2-iminodihydrothiophenes (Sun et al., 2013). These reactions highlight the compound's reactivity and its utility in synthesizing heterocyclic compounds with potential applications in various chemical fields.
Physical Properties Analysis
The physical properties of this compound derivatives, such as those containing the cyclohexene unit, have been studied, illustrating how core units affect mesomorphic and physical properties. Such studies contribute to understanding the compound's behavior in different conditions and potential applications in materials science (Wan et al., 2021).
Chemical Properties Analysis
This compound and its analogs exhibit a variety of chemical properties, including the ability to undergo capto-dative substitution and influence cyclopropane geometry, as demonstrated by X-ray structural analysis. This provides insight into electron-density transfer from cyclopropyl to substituents, highlighting the compound's versatility in organic synthesis (Tinant et al., 1985).
Scientific Research Applications
Heterocyclic Synthesis
Isothiocyanates, including isothiocyanatocyclopropane, are utilized in the synthesis of five-membered heterocycles, a class of compounds with significant potential in various fields of chemistry and pharmaceuticals. The (3 + 2) cycloadditions of donor-acceptor cyclopropanes with heterocumulenes like isothiocyanates have been explored for their high yields and chemoselectivity. The choice of Lewis acid can significantly influence the stereochemical outcome of these reactions, making isothiocyanates valuable in stereocontrolled synthetic processes (Goldberg et al., 2012).
Disease Prevention and Therapeutic Effects
Isothiocyanates derived from cruciferous vegetables have been extensively studied in cellular and animal models for their disease preventive and therapeutic effects. Clinical trials using isothiocyanates have shown potential against diseases ranging from cancer to autism. Their application in larger human disease mitigation efforts, particularly in evidence-based food and nutritional policy, is a topic of current research interest (Palliyaguru et al., 2018).
Agrochemistry
Organic isothiocyanates have found extensive application as intermediates in the synthesis of agrochemicals. Their ability to form crucial carboxylic functions such as carbamates, ureas, and semicarbazones, and to construct heterocycles like tetrazolones, thiazoles, and uracils, makes them versatile intermediates in agrochemical research and manufacturing (Lamberth, 2021).
Anticarcinogenic Activities
Isothiocyanates exhibit significant anticarcinogenic activities, demonstrated in various animal models. They work by blocking tumor production induced by a range of carcinogens. Their mechanisms include suppression of carcinogen activation and induction of Phase 2 enzymes, which detoxify electrophilic metabolites, thereby reducing DNA damage. This positions isothiocyanates as promising candidates for chemoprotection against cancer (Zhang & Talalay, 1994).
Molecular Biology and Biomedical Research
Isothiocyanates are also used in molecular biology, for instance, in the development of fluorescent bioprobes for real-time monitoring of biological processes like mitophagy. An isothiocyanate-functionalized tetraphenylethene has been utilized for specific and photostable mitochondrion imaging, demonstrating the adaptability of isothiocyanates in advanced biomedical research (Zhang et al., 2015).
Environmental Monitoring
In environmental science, compounds like isothiocyanatocyclohexane, a relative of this compound, are monitored in urban and industrial air due to their use in automobile industry and building insulation. Their detection and quantification are essential for assessing air quality and understanding the impact of industrial activities on the environment (Gallego et al., 2007).
Mechanism of Action
Target of Action
Cyclopropyl isothiocyanate, also known as Isothiocyanatocyclopropane, is a member of the isothiocyanates (ITCs) family . ITCs are known to govern many intracellular targets, including cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis .
Mode of Action
The mode of action of Cyclopropyl isothiocyanate involves several mechanisms. These include the inhibition of cytochrome P450 enzymes for carcinogen activation, induction of phase II enzymes for detoxification of carcinogens, induction of cell cycle arrest and apoptosis , and induction of anti-inflammatory activity .
Biochemical Pathways
Isothiocyanates, including Cyclopropyl isothiocyanate, exhibit various biological characteristics, including antimicrobial , anti-inflammatory , and anticancer properties . They modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
It is known that isothiocyanates are metabolized by themercapturic acid pathway , which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Result of Action
The molecular and cellular effects of Cyclopropyl isothiocyanate’s action are primarily related to its anticancer properties. It has been shown that isothiocyanates can induce apoptosis and inhibit cell growth . The covalent binding to certain protein targets by ITCs seems to play an important role in ITC-induced apoptosis and cell growth inhibition .
Action Environment
The action environment of Cyclopropyl isothiocyanate is influenced by various factors. According to the safety data sheet, it is a flammable liquid and vapor , and it is toxic if swallowed or inhaled . It is also noted that it is moisture sensitive and may cause a lachrymator effect (substance which increases the flow of tears) . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental conditions such as temperature, humidity, and exposure to light.
Safety and Hazards
properties
IUPAC Name |
isothiocyanatocyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c6-3-5-4-1-2-4/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFBQFKZKSSODQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205168 | |
Record name | Cyclopropyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56601-42-4 | |
Record name | Cyclopropyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56601-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056601424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main aroma characteristics of Cyclopropyl Isothiocyanate, and in which plant oils is it predominantly found?
A1: Cyclopropyl Isothiocyanate contributes to pungent, pickled, and fishy aromas. It is a key odorant found in fragrant Brassica species seed oils, specifically rapeseed (Brassica napus) and mustard seeds (Brassica juncea) oils. []
Q2: How does the aroma profile of Cyclopropyl Isothiocyanate compare between rapeseed and mustard seed oils?
A2: While present in both, Cyclopropyl Isothiocyanate is found in higher concentrations in mustard seed oil compared to rapeseed oil, contributing to the stronger pungent, pickled, and fishy notes characteristic of mustard oil. []
Q3: What other volatile compounds are found alongside Cyclopropyl Isothiocyanate in instant pickled mustard tuber?
A3: Instant pickled mustard tuber contains a complex mixture of volatiles. Alongside Cyclopropyl Isothiocyanate, other identified compounds include Allyl Isothiocyanate, p-propenylanisole, Benzyl Isothiocyanate, and Dimethyl Trisulfide, among others. These compounds belong to various chemical classes, including hydrocarbons, alcohols, ethers, aldehydes, acids, esters, phenols, and sulfur-containing compounds. []
Q4: How does the concentration of Cyclopropyl Isothiocyanate change when mustard tuber is processed into instant pickled mustard tuber?
A4: Research suggests that the processing of raw mustard tuber into instant pickled mustard tuber leads to a decrease in the relative concentration of Cyclopropyl Isothiocyanate. In raw mustard tuber, it constitutes 6.10% of the volatile compounds, while in instant pickled mustard tuber, its concentration drops, with p-propenylanisole becoming the dominant volatile compound. []
Q5: Has the vibrational structure of Cyclopropyl Isothiocyanate been studied, and if so, what spectroscopic techniques were used?
A5: Yes, the vibrational spectra and structure of Cyclopropyl Isothiocyanate have been investigated using Far Infrared Spectroscopy. This technique is particularly useful for analyzing large amplitude anharmonic vibrations in molecules. []
Q6: What are the major degradation products of Cyclopropyl Isothiocyanate in aqueous solutions?
A6: Studies have identified Allyl thiocyanate and Cyclopropyl Isothiocyanate as the main degradation products of Allyl Isothiocyanate in aqueous solutions. The formation of these compounds was observed to increase over time as Allyl Isothiocyanate degrades. Analytical techniques like LC-MS and GC-MS were employed to identify these degradation products. []
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